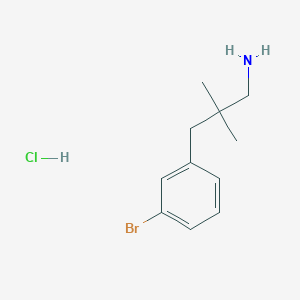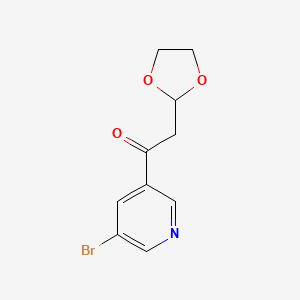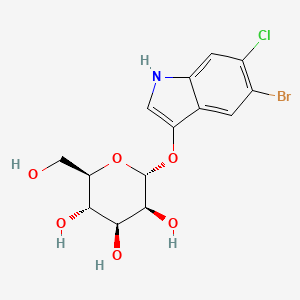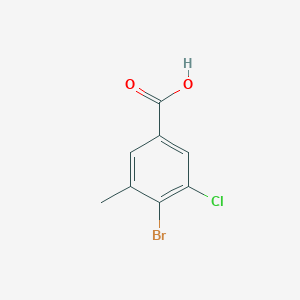
3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride
Vue d'ensemble
Description
3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is a chemical compound with the CAS Number: 1423026-29-2 . It has a molecular weight of 205.71 and its IUPAC name is 3-amino-1-(2-thienyl)-1-butanone hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NOS.ClH/c1-6(9)5-7(10)8-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . The compound is stable at room temperature .Applications De Recherche Scientifique
Generation of Structurally Diverse Libraries
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a similar compound, is utilized as a starting material in alkylation and ring closure reactions to create a diverse library of compounds. This includes the production of dithiocarbamates, thioethers, and various ring closure products like pyrazolines and pyridines (Roman, 2013).
Synthesis and Characterization of Novel Compounds
- A compound derived from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, similar to the compound , was used to synthesize new hydroxy pyrazolines, characterized by various spectroscopy methods (Parveen, Iqbal, & Azam, 2008).
Molecular Association Studies
- 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1), a related compound, was investigated for its molecular association with 2-hydroxypropyl-β-cyclodextrin, leading to improved solubility and retention of biological activity (Devine et al., 2020).
Corrosion Inhibition
- Certain derivatives, such as 1-(2,4-diamino-5-(5-amino-3-hydroxy-1 H -pyrazole-1-carbonyl)thiophen-3-yl)propan-1-one, have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid, showing significant inhibition and following Langmuir isotherm in adsorption (Motawea & Abdelaziz, 2015).
Synthesis of Biologically Active Compounds
- Similar compounds have been synthesized and tested for various biological activities, including antitumor and antibacterial properties (Isakhanyan et al., 2014, 2016).
Material Science Applications
- Conducting polymers based on thiophene derivatives have shown promise as electrode materials for supercapacitor applications, demonstrating enhanced capacitance properties (Mo et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
3-amino-1-thiophen-2-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6(9)5-7(10)8-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIXLBPDBSKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)
![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)
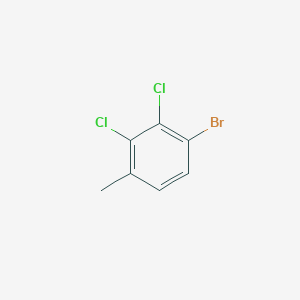
![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)


